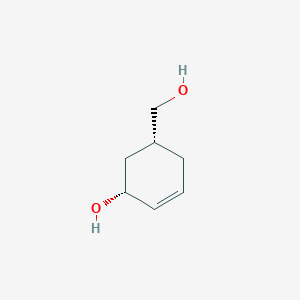

cis-5-Hydroxymethyl-cyclohex-2-enol

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H12O2 |

|---|---|

Molecular Weight |

128.17 g/mol |

IUPAC Name |

(1R,5R)-5-(hydroxymethyl)cyclohex-2-en-1-ol |

InChI |

InChI=1S/C7H12O2/c8-5-6-2-1-3-7(9)4-6/h1,3,6-9H,2,4-5H2/t6-,7+/m1/s1 |

InChI Key |

JMVASHRLICGBHU-RQJHMYQMSA-N |

Isomeric SMILES |

C1C=C[C@@H](C[C@@H]1CO)O |

Canonical SMILES |

C1C=CC(CC1CO)O |

Origin of Product |

United States |

Significance As a Versatile Chiral Synthon and Building Block

The utility of cis-5-Hydroxymethyl-cyclohex-2-enol as a chiral synthon lies in its densely functionalized and stereochemically rich cyclohexene (B86901) core. The presence of two hydroxyl groups with a defined cis relationship, an olefin, and a hydroxymethyl substituent provides multiple points for chemical modification. This allows for the selective manipulation of different parts of the molecule, enabling the construction of complex polycyclic systems with a high degree of stereocontrol.

The chiral nature of this building block is of particular importance. In drug discovery and development, the specific three-dimensional arrangement of atoms in a molecule is often critical to its biological activity. The use of enantiomerically pure synthons like this compound allows chemists to introduce defined stereocenters early in a synthetic sequence, avoiding the need for costly and often inefficient chiral separations later on.

The strategic placement of functional groups in this compound makes it an ideal precursor for a variety of transformations. The double bond can participate in reactions such as epoxidation, dihydroxylation, and metathesis. The hydroxyl groups can be protected, activated for nucleophilic substitution, or oxidized to carbonyl functionalities. This versatility has made it a target in synthetic campaigns aimed at complex molecules.

| Property | Value |

| IUPAC Name | (1R,5R)-5-(hydroxymethyl)cyclohex-2-en-1-ol |

| Molecular Formula | C₇H₁₂O₂ |

| Molecular Weight | 128.17 g/mol |

| Chirality | Chiral |

| Key Functional Groups | Alkene, Primary Alcohol, Secondary Alcohol |

Note: This table contains general information for this compound.

Overview of Research Directions in the Synthesis and Reactivity of Hydroxymethyl Cyclohexenols

Non-Stereoselective Synthetic Routes to 5-Hydroxymethyl-cyclohex-2-enol Scaffolds

Non-stereoselective methods provide access to a mixture of stereoisomers of 5-hydroxymethyl-cyclohex-2-enol, which can be valuable in various research and development contexts. These approaches often involve well-established chemical transformations such as reduction, oxidation, and hydrolysis.

Reduction-Based Preparations

Reduction reactions are a cornerstone of organic synthesis, and they play a crucial role in the preparation of 5-hydroxymethyl-cyclohex-2-enol from suitable precursors.

A key strategy for synthesizing 5-hydroxymethyl-cyclohex-2-enol involves the reduction of 5-formyl-cyclohex-2-enone. This precursor contains two reducible functional groups: an aldehyde and a ketone. The selective or complete reduction of these groups can be achieved by choosing appropriate reducing agents and reaction conditions.

Commonly employed reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). ic.ac.ukbyjus.com These reagents differ in their reactivity, allowing for a degree of control over the reduction process.

Sodium Borohydride (NaBH₄): As a milder reducing agent, NaBH₄ is often used for the selective reduction of aldehydes and ketones. stackexchange.comscribd.com In the case of 5-formyl-cyclohex-2-enone, NaBH₄ can reduce the carbonyl groups to hydroxyl groups. stackexchange.comreddit.com The reaction is typically carried out in a protic solvent like methanol (B129727) or ethanol. scribd.com Depending on the reaction conditions, NaBH₄ can lead to the reduction of the ketone, the aldehyde, or both. stackexchange.com

Lithium Aluminum Hydride (LiAlH₄): LiAlH₄ is a much stronger and less selective reducing agent than NaBH₄. masterorganicchemistry.comadichemistry.com It is capable of reducing aldehydes, ketones, esters, and carboxylic acids to the corresponding alcohols. byjus.comyoutube.com When reacting with 5-formyl-cyclohex-2-enone, LiAlH₄ will typically reduce both the aldehyde and the ketone functionalities to yield 5-hydroxymethyl-cyclohex-2-enol. ic.ac.ukbyjus.com These reactions must be conducted in anhydrous, non-protic solvents like diethyl ether or tetrahydrofuran (B95107) (THF) due to the high reactivity of LiAlH₄ with water and other protic solvents. byjus.comadichemistry.com

| Reducing Agent | Reactivity | Functional Groups Reduced in 5-formyl-cyclohex-2-enone | Typical Solvents |

| Sodium Borohydride (NaBH₄) | Mild | Aldehydes, Ketones | Methanol, Ethanol |

| Lithium Aluminum Hydride (LiAlH₄) | Strong | Aldehydes, Ketones, Esters, Carboxylic Acids | Diethyl ether, THF |

Oxidation-Based Approaches

Oxidation reactions offer an alternative pathway to the 5-hydroxymethyl-cyclohex-2-enol scaffold, starting from different cyclohexene derivatives.

The synthesis can be achieved through the oxidation of specific cyclohexene or 2-cyclohexen-1-one (B156087) derivatives. For instance, the selective oxidation of a methyl group at the 5-position of a cyclohexene ring can introduce the desired hydroxymethyl functionality. The oxidation of 2-cyclohexen-1-ol (B1581600) can yield 2-cyclohexen-1-one, which can then be a precursor for further functionalization. nih.gov Various oxidizing agents can be employed, and the choice of reagent is critical to achieve the desired transformation without over-oxidation or unwanted side reactions.

Hydrolytic Routes (e.g., from Diacetate Precursors)

Hydrolysis provides a straightforward method to obtain 5-hydroxymethyl-cyclohex-2-enol from corresponding ester precursors.

A diacetate precursor, where both the primary and secondary alcohol functionalities are protected as acetate (B1210297) esters, can be hydrolyzed to yield the target diol. This deprotection step is typically carried out under either acidic or basic conditions. The hydrolysis effectively removes the acetyl groups, liberating the free hydroxyl groups to form this compound. This method is particularly useful in multi-step syntheses where protection of the hydroxyl groups is necessary during intermediate transformations.

Nucleophilic Substitution Strategies (e.g., from 5-(Chloromethyl)cyclohex-2-enone)

The synthesis of this compound from a precursor such as 5-(chloromethyl)cyclohex-2-enone involves a multi-step process. The transformation requires both the reduction of a ketone to a hydroxyl group and the substitution of a chlorine atom with a hydroxyl group.

A plausible synthetic route would first involve the stereoselective reduction of the ketone functionality in 5-(chloromethyl)cyclohex-2-enone to yield 5-(chloromethyl)cyclohex-2-enol. This can be achieved using various reducing agents, with the choice of reagent influencing the stereochemistry of the resulting alcohol. Following the reduction, a nucleophilic substitution reaction is necessary to replace the chloro group with a hydroxyl group. This could be accomplished through a reaction with a hydroxide (B78521) salt or through an SN2-type reaction with a protected hydroxyl group equivalent, followed by deprotection. The success of this strategy hinges on the chemoselectivity of the reduction and the efficiency of the subsequent substitution reaction.

Stereoselective and Asymmetric Synthesis of this compound

The creation of enantiomerically pure this compound is a significant challenge in organic synthesis, as it involves controlling the stereochemistry at two chiral centers. nih.gov Several advanced strategies have been developed to address this, including chiral pool synthesis, kinetic resolution, and asymmetric catalysis.

Chiral Pool Strategies and Derivations

Chiral pool synthesis utilizes readily available, enantiomerically pure natural products as starting materials. For the synthesis of this compound, a potential chiral starting material could be a carbohydrate or an amino acid. The inherent chirality of the starting material is transferred through a series of chemical transformations to the target molecule, thereby establishing the desired absolute stereochemistry. This approach avoids the need for a resolution step or an asymmetric catalyst, but it may require a lengthy and complex synthetic sequence to convert the natural product into the final cyclohexenol derivative.

Kinetic Resolution Approaches

Kinetic resolution is a widely employed method for separating a racemic mixture of chiral molecules. This technique relies on the differential reaction rates of the two enantiomers with a chiral catalyst or reagent, leading to the enrichment of one enantiomer in the unreacted starting material and the other in the product.

Enzymatic Kinetic Resolution (e.g., Lipase-Catalyzed Acetylation)

Enzymatic kinetic resolution (EKR) has emerged as a powerful and environmentally benign method for obtaining enantiomerically pure compounds. nih.gov Lipases, in particular, are frequently used due to their broad substrate specificity, high enantioselectivity, and stability in organic solvents. nih.govnih.gov In the context of resolving racemic this compound, lipase-catalyzed acetylation is a common strategy.

The process involves the selective acylation of one enantiomer of the alcohol by a lipase (B570770), such as Candida antarctica lipase B (CALB), often in the presence of an acyl donor like vinyl acetate. nih.gov This results in the formation of an acetate ester from one enantiomer, while the other enantiomer remains largely unreacted. rsc.org The resulting mixture of the acetylated product and the unreacted alcohol can then be separated, providing access to both enantiomers in high enantiomeric purity. nih.gov The efficiency of the resolution is often described by the enantiomeric ratio (E), with high E values indicating excellent selectivity. scispace.com

Table 1: Examples of Lipase-Catalyzed Kinetic Resolutions

| Enzyme | Substrate | Reaction | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| Pseudomonas fluorescens Lipase | Aromatic MBH Acetates | Hydrolysis | >90% (alcohol) | scispace.com |

| Novozyme 435 (CALB) | Aryltrimethylsilyl Chiral Alcohols | Transesterification | >99% (alcohol and acetate) | nih.gov |

| Lipase PS-D | 1-benzyl-5-hydroxy-1,5-dihydropyrrol-2-one | Acetylation | >99% | nih.gov |

Diastereomeric Salt Formation with Chiral Acids (e.g., (R)-(-)-mandelic acid)

A classical method for resolving racemic mixtures involves the formation of diastereomeric salts. libretexts.org For a racemic alcohol like this compound, this would first require conversion to a derivative containing an acidic or basic handle. For instance, the alcohol could be derivatized to introduce a carboxylic acid or an amine functionality.

This derivative can then be reacted with an enantiomerically pure chiral resolving agent, such as (R)-(-)-mandelic acid or a chiral amine. libretexts.orgorgsyn.org This reaction produces a mixture of two diastereomeric salts. Since diastereomers have different physical properties, such as solubility, they can often be separated by fractional crystallization. libretexts.org Once the diastereomeric salts are separated, the original enantiomers of the derivatized alcohol can be regenerated by treatment with an acid or base to break the salt linkage. orgsyn.org The success of this method depends on the ability to form crystalline salts and the difference in solubility between the two diastereomers. nih.gov

Asymmetric Catalysis

Asymmetric catalysis offers a direct and efficient route to enantiomerically enriched products from prochiral starting materials, often with high atom economy. nih.govnih.gov For the synthesis of this compound, this could involve several catalytic approaches.

One potential strategy is the asymmetric reduction of a corresponding prochiral ketone, 5-(hydroxymethyl)cyclohex-2-enone. This can be achieved using a chiral catalyst, such as a transition metal complex with a chiral ligand or an organocatalyst, in the presence of a reducing agent. researchgate.netyoutube.com The chiral catalyst creates a chiral environment around the substrate, directing the hydride attack to one face of the carbonyl group, leading to the preferential formation of one enantiomer of the desired alcohol.

Another approach is the asymmetric hydrosilylation of the enone, followed by hydrolysis to yield the chiral alcohol. researchgate.net This method utilizes a chiral catalyst, often based on rhodium or iridium, to control the stereochemical outcome of the silicon hydride addition across the double bond. The development of new and more efficient chiral catalysts is an active area of research, aiming to provide access to a wide range of functionalized cyclohexenol derivatives with high enantioselectivity. ox.ac.uk

Enantioselective Deprotonation (e.g., of Cyclohexene Oxide with Chiral Lithium Amides)

The enantioselective deprotonation of meso-epoxides, such as cyclohexene oxide, using chiral lithium amide bases is a powerful strategy for the synthesis of optically active allylic alcohols. tandfonline.compsu.edu This method relies on the ability of a chiral base to selectively abstract one of two enantiotopic protons adjacent to the epoxide ring, leading to a stereospecific ring-opening and the formation of an enantioenriched product.

The choice of the chiral lithium amide is crucial for achieving high enantioselectivity. These bases are typically derived from chiral amines or diamines. tandfonline.compsu.edu For instance, lithium amides prepared from (S)-proline derivatives have been investigated for the conversion of cyclohexene oxide to (S)-2-cyclohexen-1-ol. tandfonline.com The stereochemical outcome of the reaction is influenced by the structure of the chiral ligand, with factors such as chelation and steric interactions in the transition state playing a key role. tandfonline.com

Theoretical and experimental studies have been conducted to understand the mechanism of this enantioselective deprotonation. nih.gov Quantum chemical calculations have been used to model the transition states and predict the enantiomeric excess (ee), showing good correlation with experimental results. nih.gov For example, the use of (-)-N, N-diisopinocampheyl lithium amide in the deprotonation of cyclohexene oxide has been shown to yield (R)-2-cyclohexen-1-ol with a high theoretical ee of up to 95%. nih.gov

It is important to note that the reaction conditions, including the precise stoichiometry of reagents like n-butyllithium, can significantly impact the enantioselectivity of the process. tandfonline.com Discrepancies in reported enantiomeric excesses for certain chiral bases highlight the sensitivity of these reactions to the experimental setup. tandfonline.com

| Chiral Ligand Source | Substrate | Product | Reported Enantiomeric Excess (ee) |

| (S)-proline derivative | Cyclohexene oxide | (S)-2-cyclohexen-1-ol | 72-82% tandfonline.com |

| (-)-N,N-diisopinocampheyl amine | Cyclohexene oxide | (R)-2-cyclohexen-1-ol | up to 95% (theoretical) nih.gov |

| (R,R)-bis-lithium amide | Cyclohexene oxide | (R)-2-cyclohexen-1-ol | 76% researchgate.net |

Asymmetric Hydrosilylation of Cyclohexenones (e.g., 2-Cyclohexen-1-one with Chiral Catalysts)

Asymmetric hydrosilylation of α,β-unsaturated ketones, such as 2-cyclohexen-1-one, provides a route to chiral allylic alcohols. This method involves the addition of a hydrosilane across the carbonyl group, catalyzed by a chiral transition metal complex. The resulting silyl (B83357) enol ether can then be hydrolyzed to afford the desired alcohol.

Chiral rhodium and palladium complexes are commonly employed as catalysts for this transformation. rsc.org The choice of the chiral ligand coordinated to the metal center is critical for inducing high enantioselectivity. For instance, rhodium complexes with chiral phosphine (B1218219) ligands have been used for the selective reduction of α,β-unsaturated ketones. amanote.com

The reaction mechanism and the factors influencing stereoselectivity have been the subject of detailed studies. Mechanistic investigations have revealed that the nature of the metal and the ligand can lead to different diastereoselective outcomes. For example, palladium and rhodium catalysts can exhibit stereodivergence in the hydrosilylation of certain substrates, providing access to different diastereomers of the product. rsc.org

Catalytic Asymmetric Hydrogenation

Catalytic asymmetric hydrogenation is a highly efficient method for the enantioselective synthesis of chiral compounds. In the context of producing molecules like this compound, this can involve the hydrogenation of a suitable prochiral precursor, such as a substituted arene or a silyl enol ether.

The asymmetric hydrogenation of O- or N-functionalized arenes using chiral iridium or palladium catalysts offers a direct route to saturated cyclic compounds with defined stereochemistry. dicp.ac.cn For example, the hydrogenation of 2-hydroxypyrimidines can yield chiral cyclic ureas with excellent enantioselectivities. dicp.ac.cn These products can then serve as versatile chiral building blocks. dicp.ac.cn

Another approach involves the metal-free hydrogenation of silyl enol ethers catalyzed by frustrated Lewis pairs (FLPs). dicp.ac.cn This method provides an alternative to transition metal catalysis and has been successfully applied to the synthesis of optically active secondary alcohols with high yields and enantiomeric excesses. dicp.ac.cn The key to this transformation is the use of a chiral borane (B79455) in the FLP system. dicp.ac.cn

More recently, ene-reductases from the old yellow enzyme (OYE) family have been employed for the biocatalytic desymmetrizing hydrogenation of cyclohexadienones. This enzymatic approach can produce chiral 2-cyclohexenones with excellent enantioselectivity (>99% ee) under environmentally friendly conditions. acs.orgnih.gov

| Catalytic System | Substrate Type | Product Type | Key Features |

| Chiral Ir or Pd Complexes | Functionalized Arenes | Chiral Cyclic Compounds | Direct hydrogenation of aromatic rings. dicp.ac.cn |

| Chiral Frustrated Lewis Pairs | Silyl Enol Ethers | Optically Active Secondary Alcohols | Metal-free hydrogenation. dicp.ac.cn |

| Ene-Reductases (OYE family) | Cyclohexadienones | Chiral 2-Cyclohexenones | Biocatalytic, high enantioselectivity. acs.orgnih.gov |

Transition Metal-Catalyzed Asymmetric Reactions (e.g., Chiral Ru or Pd Complexes)

Transition metal catalysis offers a broad spectrum of reactions for asymmetric synthesis. Chiral ruthenium (Ru) and palladium (Pd) complexes are particularly versatile in this regard.

One powerful strategy is hydrogen borrowing catalysis, which enables the coupling of ketones with unactivated alcohols. nih.govresearchgate.net Chiral iridium complexes, for instance, can mediate the asymmetric synthesis of enantioenriched cyclohexanes from 1,5-diols with high diastereo- and enantioselectivity. nih.govresearchgate.net This process involves the in-situ generation of an enone intermediate, which then undergoes an enantioselective reduction. researchgate.net

Transition metal-catalyzed cycloaddition reactions are also valuable for constructing cyclic systems. For example, the [5+2] cycloaddition of allenes and vinylcyclopropanes, catalyzed by a transition metal, has been used in the asymmetric total synthesis of natural products containing bicyclo[5.3.0]decane skeletons. nih.gov

Organocatalysis (e.g., Cooperative Iminium-Base Catalysis for Cyclohexenone Precursors)

Organocatalysis has emerged as a powerful tool in asymmetric synthesis, providing an alternative to metal-based catalysts. Cooperative iminium-base catalysis is a notable strategy for the functionalization of cyclohexenone precursors. This approach utilizes a chiral amine to form an iminium ion intermediate, which activates the substrate towards nucleophilic attack, while a base facilitates a subsequent reaction step.

Brønsted Acid Catalysis for Related Unsaturated Systems

Brønsted acid catalysis is effective for a variety of transformations involving unsaturated systems. Chiral Brønsted acids, such as phosphoric acids, can catalyze asymmetric multicomponent reactions to produce enantioenriched nitrogenous heterocycles. acs.org These catalysts are often compatible with water, which is a significant advantage in reactions that produce water as a byproduct. acs.org

Brønsted acids can also be used as dual solvent-catalysts in ionic liquid form for reactions like Fischer esterification and pinacol (B44631) rearrangement. nih.gov Furthermore, phosphinic acid has been shown to catalyze the intramolecular substitution of hydroxyl groups in stereogenic alcohols, proceeding with a high degree of chirality transfer. acs.org This bifunctional catalysis, where the acid protonates the hydroxyl group to enhance its leaving group ability and the conjugate base acts as a proton shuttle, opens new avenues for atom-efficient synthesis. acs.org In some cases, Brønsted acids can work in concert with metal catalysts, such as Ni(II), to promote C-H oxidation and rearrangement reactions. rsc.org

Diels-Alder Cycloaddition Strategies for cis-Cyclohexene Ring Formation

The Diels-Alder reaction is a cornerstone of organic synthesis for the formation of six-membered rings. libretexts.org It is a concerted cycloaddition between a conjugated diene and a dienophile, leading to a cyclohexene product. youtube.com The stereospecificity of the Diels-Alder reaction ensures that the relative stereochemistry of the substituents on the dienophile and diene is retained in the product. libretexts.org

For the synthesis of functionalized cyclohexenes, such as precursors to this compound, the Diels-Alder reaction between a substituted diene and an appropriate dienophile is a powerful approach. For example, the reaction of 1-amino-3-siloxy dienes with various dienophiles can produce highly functionalized cyclohexene adducts. orgsyn.org These adducts can be further manipulated to yield substituted cyclohexenones. The use of chiral versions of these dienes allows for asymmetric synthesis, providing access to enantioenriched cyclohexenones. orgsyn.org

Intramolecular Diels-Alder reactions, where the diene and dienophile are part of the same molecule, are particularly useful for constructing complex fused or bridged cyclic systems with high stereoselectivity. wikipedia.org This strategy has been successfully applied in the total synthesis of various natural products. wikipedia.org

| Diene | Dienophile | Key Feature |

| 1-Amino-3-siloxy diene | Methyl acrylate | Forms functionalized cyclohexene adducts. orgsyn.org |

| Chiral amino-siloxy diene | Various dienophiles | Allows for asymmetric synthesis of cyclohexenones. orgsyn.org |

| Diene and dienophile within the same molecule | N/A | Intramolecular reaction for complex polycyclic systems. wikipedia.org |

Intermolecular Diels-Alder Reactions for Substituted Cyclohexenes

The intermolecular Diels-Alder reaction involves the [4+2] cycloaddition of a conjugated diene and a dienophile to form a cyclohexene ring. libretexts.org For the synthesis of this compound, this approach requires the careful selection of a diene and a dienophile that, after cycloaddition and subsequent functional group manipulation, yield the target structure with the desired cis stereochemistry.

A key challenge in intermolecular Diels-Alder reactions is controlling regioselectivity and stereoselectivity (endo vs. exo and facial selectivity). masterorganicchemistry.com The stereochemical outcome is governed by the orientation of the reactants in the transition state. The use of substituted dienes and dienophiles, often bearing electron-donating or electron-withdrawing groups respectively, can accelerate the reaction and influence the stereochemical course. libretexts.org For instance, the reaction of 1,3-butadiene (B125203) with a dienophile such as acrolein, followed by reduction of the aldehyde, could theoretically produce a hydroxymethyl-cyclohexene scaffold. However, achieving the specific cis orientation of the two substituents requires sophisticated stereocontrol.

One advanced strategy involves the use of siloles (silacyclopentadienes) as diene precursors. Their Diels-Alder reactions with various dienophiles, followed by oxidative cleavage of the resulting bicyclic adducts, can produce highly functionalized cyclohex-2-ene-1,4-cis-diols, which are structurally related to the target compound. nih.gov This method highlights how specific diene chemistry can be leveraged to install the cis-diol framework directly.

Table 1: Factors Influencing Intermolecular Diels-Alder Reactions

| Factor | Influence on Synthesis | Key Findings |

|---|---|---|

| Diene/Dienophile Substitution | Controls reaction rate and regioselectivity. | Electron-donating groups on the diene and electron-withdrawing groups on the dienophile generally increase reaction rates. masterorganicchemistry.com |

| Lewis Acid Catalysis | Enhances reaction rate and can improve endo/exo selectivity. | Lewis acids coordinate to the dienophile, lowering its LUMO energy and accelerating the reaction. acs.org |

| Chiral Auxiliaries | Induces facial selectivity, leading to enantiomerically enriched products. | Attachment of a chiral auxiliary to the dienophile can direct the approach of the diene to one face of the dienophile. nih.gov |

| Solvent Effects | Can influence reaction rate and selectivity. | Polar solvents, particularly water, can accelerate Diels-Alder reactions through hydrophobic effects and hydrogen bonding. nih.gov |

Intramolecular Diels-Alder Reactions (e.g., using Temporary Magnesium and Aluminum Connectors)

The intramolecular Diels-Alder (IMDA) reaction offers significant advantages in controlling stereochemistry by linking the diene and dienophile within the same molecule via a tether. researchgate.net This pre-organization reduces the entropic cost of the reaction and often leads to higher regio- and stereoselectivity compared to the intermolecular counterpart. researchgate.netresearchgate.net The structure of the tether—its length, rigidity, and constituent atoms—plays a crucial role in dictating the stereochemical outcome of the cyclization, particularly the formation of cis- or trans-fused rings. nih.govuh.edu

For the synthesis of this compound, an acyclic precursor containing a triene system could be designed to cyclize, forming the desired cyclohexene ring. The geometry of the diene (E or Z) and the nature of the tether connecting it to the dienophile are critical for controlling the relative stereochemistry of the newly formed chiral centers. uh.edu

A sophisticated variation of this approach involves the use of temporary tethers. In these methods, the diene and dienophile are linked by a connector that can be cleaved after the cycloaddition. This strategy combines the stereochemical control of an IMDA reaction with the flexibility of an intermolecular approach. researchgate.net Lewis acids derived from magnesium and aluminum have been employed to create temporary bimetallic templates. For example, a dienol and a dienophile can be temporarily linked through a chiral bimetallic Lewis acid, which not only facilitates the cycloaddition but also induces high levels of asymmetry, allowing for the synthesis of complex cyclic architectures. researchgate.net

Table 2: Comparison of Intermolecular vs. Intramolecular Diels-Alder Reactions

| Feature | Intermolecular Diels-Alder | Intramolecular Diels-Alder (IMDA) |

|---|---|---|

| Reactants | Separate diene and dienophile molecules. | Diene and dienophile are part of the same molecule, connected by a tether. |

| Entropy | Higher entropic barrier (two molecules to one). | Lower entropic barrier, often leading to milder reaction conditions. researchgate.net |

| Stereocontrol | Can be challenging; often requires catalysts or auxiliaries. | Generally high; controlled by tether geometry and length. nih.govnih.gov |

| Concentration | Requires relatively high concentrations. | Can be performed at high dilution to avoid intermolecular side reactions. researchgate.net |

| Product Complexity | Forms a single six-membered ring. | Forms at least two rings (the cyclohexene and the ring formed by the tether). researchgate.net |

Chiral Dienophile Approaches for Stereocontrol

Achieving enantioselective synthesis is paramount for producing single-enantiomer compounds. In the context of the Diels-Alder reaction, one of the most effective strategies involves the use of chiral dienophiles. masterorganicchemistry.com This can be accomplished by attaching a chiral auxiliary to the dienophile. The auxiliary creates a chiral environment, forcing the diene to approach from one of the two faces of the dienophile preferentially, resulting in an excess of one enantiomer of the product.

An alternative and powerful method is the use of chiral dienophiles where the chirality is inherent to the substrate itself, often derived from the "chiral pool." For example, dienophiles synthesized from readily available carbohydrates can exhibit very high levels of diastereofacial selectivity in cycloadditions. nih.gov The reaction of cyclopentadiene (B3395910) with a cis-dienophile derived from D-arabinose has been shown to yield essentially a single adduct with excellent stereocontrol. nih.gov This approach provides a valuable route to enantiomerically pure, highly substituted cyclic compounds and could be adapted for the synthesis of this compound.

Furthermore, the stereochemical information embedded in a chiral diene can also be used to control the outcome of the reaction. A combined experimental and computational study demonstrated that placing a removable substituent (like bromine) on a chiral dienol can lead to complete π-diastereofacial and endo/exo stereoselection in Diels-Alder reactions. nih.gov

Green Chemistry Principles Applied to the Synthesis of this compound

Modern synthetic chemistry increasingly emphasizes the incorporation of green chemistry principles to minimize environmental impact. For the synthesis of this compound via the Diels-Alder reaction, this involves optimizing catalysts for efficiency and recyclability and replacing hazardous organic solvents with more benign alternatives. nih.gov

Catalyst Optimization and Development for Efficiency and Selectivity

Catalysis is a cornerstone of green chemistry, as it allows reactions to proceed faster, under milder conditions, and with higher selectivity, reducing energy consumption and waste generation. In Diels-Alder reactions, a wide array of catalysts have been developed to improve performance. magtech.com.cn

Lewis Acid Catalysis: Traditional Lewis acids enhance reaction rates and selectivity but often need to be used in stoichiometric amounts and are sensitive to water. Modern developments focus on water-tolerant Lewis acids, such as scandium triflate, that can be used in catalytic amounts and recycled, even in aqueous media. nih.gov

Organocatalysis: Chiral secondary amines can catalyze Diels-Alder reactions by forming a transient iminium ion with an α,β-unsaturated aldehyde dienophile. This activation lowers the LUMO of the dienophile, accelerating the reaction and providing a pathway for high enantioselectivity without the use of metals. acs.org

Biocatalysis: The discovery of naturally occurring enzymes capable of catalyzing Diels-Alder reactions (Diels-Alderases) represents a significant advance. These enzymes operate in aqueous environments under mild conditions and can exhibit exquisite control over both regio- and stereoselectivity. magtech.com.cn

Heterogeneous Catalysis: Using solid catalysts, such as zeolites, simplifies product purification and catalyst recycling. Zeolites have been shown to catalyze Diels-Alder reactions efficiently, especially in continuous flow systems, which can improve safety and productivity compared to batch processes. rsc.org

Table 3: Catalyst Development for Green Diels-Alder Reactions

| Catalyst Type | Example(s) | Advantages in Green Synthesis |

|---|---|---|

| Water-Tolerant Lewis Acids | Scandium triflate (Sc(OTf)₃) | Recyclable, effective in aqueous media, low catalyst loading. nih.gov |

| Organocatalysts | Proline, Chiral Amines | Metal-free, avoids toxic heavy metals, can provide high enantioselectivity. acs.org |

| Biocatalysts | Diels-Alderase enzymes (e.g., SpnF) | Operates in water at ambient temperature, highly selective, biodegradable. magtech.com.cn |

| Heterogeneous Catalysts | Zeolites, Amberlite Resins | Easily separated from the reaction mixture, recyclable, suitable for flow chemistry. nih.govrsc.org |

Solvent Minimization and Replacement (e.g., Aqueous Media, Ionic Liquids)

The choice of solvent is a critical factor in the environmental footprint of a chemical process. Traditional Diels-Alder reactions often use volatile and hazardous organic compounds. Green chemistry seeks to replace these with safer alternatives or eliminate them entirely. nih.gov

Aqueous Media: Performing Diels-Alder reactions in water can offer significant rate accelerations due to hydrophobic effects, which force the nonpolar reactants together. Water is non-toxic, non-flammable, and inexpensive, making it an ideal green solvent. nih.gov

Ionic Liquids (ILs): ILs are salts that are liquid at or near room temperature. They have negligible vapor pressure, reducing air pollution and exposure risks. They can also be tuned to enhance reaction rates and selectivity and are often recyclable. nih.gov

Deep Eutectic Solvents (DES): DES are mixtures of hydrogen bond donors and acceptors (e.g., choline (B1196258) chloride and urea) that form a eutectic with a melting point much lower than the individual components. They are often biodegradable, non-toxic, and derived from renewable resources, making them highly attractive green solvents. nih.gov

Solvent-Free Reactions: The most sustainable approach is to conduct the reaction without any solvent. This can be achieved by heating a mixture of the reactants, sometimes with one reactant in excess to act as a solvent. Solvent-free Diels-Alder reactions of in situ generated cyclopentadiene have been shown to be effective, minimizing waste and simplifying workup. rsc.org

The application of these green solvents and conditions to the synthesis of this compound can significantly reduce the environmental impact of its production while potentially improving reaction efficiency and selectivity.

Comprehensive Reaction Chemistry and Derivatization of Cis 5 Hydroxymethyl Cyclohex 2 Enol

Reactions Involving the Alkene Moiety

The carbon-carbon double bond in cis-5-hydroxymethyl-cyclohex-2-enol is a key site for various addition and cycloaddition reactions, providing a gateway to diverse molecular architectures.

The electron-rich double bond of this compound readily undergoes electrophilic addition. The regioselectivity and stereoselectivity of these reactions are influenced by the directing effects of the allylic hydroxyl group.

A notable example is the oxymercuration-demercuration reaction. While direct studies on this compound are not extensively documented in readily available literature, the reaction of the closely related cis-5-tert-butylcyclohex-2-enol provides significant insight. The oxymercuration of this analogue with mercuric acetate (B1210297) in aqueous tetrahydrofuran (B95107), followed by reduction with sodium borohydride (B1222165), exhibits high stereoselectivity. The directing influence of the hydroxyl group, primarily through polar and inductive effects, leads to the formation of trans-3-hydroxy-cis-5-tert-butylcyclohexanol as the major product. libretexts.org This suggests that the hydroxyl group plays a crucial role in directing the incoming electrophile.

Epoxidation of the double bond is another important electrophilic addition reaction. The diastereoselective epoxidation of cyclohexene (B86901) derivatives can be achieved using various reagents, with the stereochemical outcome often directed by the existing stereocenters. For instance, the epoxidation of cyclohexene derivatives with in situ generated dioxiranes shows that the diastereoselectivity is dependent on both steric and electronic effects of the substrate and the oxidizing agent. nih.gov In the context of synthesizing carbasugars, stereocontrolled epoxidation of protected cyclohex-2-en-1-ol intermediates is a key step.

Halogenation of alkenes, such as bromination, typically proceeds via a cyclic halonium ion intermediate, leading to anti-addition products. The reaction of bromine with cyclohexene, for example, yields trans-1,2-dibromocyclohexane. youtube.com For substituted cyclohexenols, the stereochemistry of the product is influenced by the substituents on the ring.

The alkene in this compound can participate as a 2π component in various cycloaddition reactions, leading to the formation of bicyclic systems. These reactions are powerful tools for rapidly increasing molecular complexity. masterorganicchemistry.comresearchgate.net

The Diels-Alder reaction is a [4+2] cycloaddition that forms a six-membered ring. researchgate.net In this reaction, this compound or its derivatives can act as the dienophile (the 2π electron component). masterorganicchemistry.comresearchgate.net The reactivity of the dienophile is often enhanced by the presence of electron-withdrawing groups. researchgate.net The stereochemistry of the substituents on the dienophile is retained in the product. researchgate.net

For instance, the intramolecular Diels-Alder reaction of derivatives of related cyclohexenol (B1201834) systems has been utilized in the synthesis of complex natural products. uwo.ca The reaction of siloles (silacyclopentadienes) with various dienophiles, followed by oxidation, leads to the formation of highly functionalized cyclohex-2-ene-1,4-cis-diols, highlighting the utility of Diels-Alder chemistry in generating complex cyclohexene cores. rsc.org

The double bond in this compound, particularly after oxidation of the allylic alcohol to an enone, becomes an excellent Michael acceptor. The Michael addition, or conjugate addition, involves the 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound.

This reaction is fundamental in forming new carbon-carbon bonds. A wide range of nucleophiles, including enolates, silyl (B83357) enol ethers, amines, and thiols, can be employed as Michael donors. The reaction typically proceeds in three steps: formation of the nucleophile (e.g., deprotonation to form an enolate), conjugate addition to the β-carbon of the α,β-unsaturated system, and subsequent protonation.

While specific examples detailing the Michael addition to derivatives of this compound are not prevalent in the searched literature, the general principle is a cornerstone of organic synthesis. The resulting 1,5-dicarbonyl relationship in the product is a characteristic feature of this reaction.

The alkene functionality can also be involved in photochemical reactions. [2+2] Photocycloaddition reactions between two alkene units can lead to the formation of cyclobutane (B1203170) rings. These reactions are valuable for creating strained ring systems and often proceed with a high degree of stereoselectivity. The isomerization of some enol ethers of related cyclic systems has been shown to occur under photochemical conditions. masterorganicchemistry.com

Photosensitized oxygenation is another reaction pathway for the alkene moiety. In the presence of a photosensitizer and light, singlet oxygen can be generated, which can then react with the alkene to form allylic hydroperoxides or endoperoxides. This process provides a method for introducing oxygen functionality into the molecule.

Cycloaddition Reactions

Reactions at the Hydroxyl and Hydroxymethyl Functional Groups

The two hydroxyl groups in this compound offer multiple sites for derivatization, including protection, oxidation, and conversion to other functional groups.

The selective protection of one hydroxyl group over the other is a key strategy in the synthetic application of this molecule. Common protecting groups for alcohols include silyl ethers (e.g., trimethylsilyl (B98337) (TMS), tert-butyldimethylsilyl (TBDMS)), which are stable under many reaction conditions but can be readily removed using a fluoride (B91410) source. researchgate.net Ester and acetal (B89532) formations are other common protection strategies. libretexts.org

The primary hydroxymethyl group can be selectively oxidized to an aldehyde or a carboxylic acid using appropriate oxidizing agents. For example, the oxidation of 5-hydroxymethylfurfural, a related heterocyclic compound, to the corresponding carboxylic acid can be achieved with high selectivity using biocatalysts. libretexts.org

The hydroxyl groups can also be converted into ethers through reactions like the Williamson ether synthesis . This involves deprotonation of the alcohol to form an alkoxide, which then acts as a nucleophile to displace a leaving group on an alkyl halide. This reaction is useful for introducing a variety of alkyl groups onto the oxygen atom.

Intramolecular reactions involving the hydroxyl groups are also possible. For instance, intramolecular etherification can lead to the formation of bicyclic ethers, which are structural motifs found in a number of natural products.

Oxidation Reactions to Carbonyls or Carboxylic Acids

The bifunctional nature of this compound presents a challenge in chemoselective oxidation. The molecule contains both a primary alcohol and a secondary allylic alcohol. The choice of oxidant and reaction conditions would determine the outcome.

Selective Oxidation of the Allylic Alcohol: Reagents such as manganese dioxide (MnO₂) are known to selectively oxidize allylic alcohols in the presence of other alcohol types. This would yield the corresponding α,β-unsaturated ketone, 5-(hydroxymethyl)cyclohex-2-en-1-one.

Selective Oxidation of the Primary Alcohol: Protecting the more reactive allylic alcohol would be necessary before the selective oxidation of the primary hydroxyl group. Once protected, standard oxidants like Pyridinium chlorochromate (PCC) or a Swern oxidation could convert the primary alcohol to an aldehyde. Stronger oxidizing agents like potassium permanganate (B83412) (KMnO₄) or Jones reagent (CrO₃ in sulfuric acid) would likely lead to a carboxylic acid.

Non-selective Oxidation: The use of strong, non-selective oxidizing agents would likely result in a mixture of products, including the dicarbonyl, the keto-acid, and potentially over-oxidation or cleavage products.

Table 1: Plausible Oxidation Reactions of this compound

| Starting Material | Reagent | Potential Product | Notes |

|---|---|---|---|

| This compound | MnO₂ | cis-5-(Hydroxymethyl)cyclohex-2-en-1-one | Selective for allylic alcohol. |

| This compound | PCC, CH₂Cl₂ | cis-5-Formylcyclohex-2-en-1-ol | Requires prior protection of the allylic alcohol for selectivity. |

Nucleophilic Substitution Reactions

The primary alcohol can undergo nucleophilic substitution, typically after conversion of the hydroxyl group into a better leaving group (e.g., a tosylate or a halide). The allylic alcohol can also participate in substitution reactions, often proceeding through an SN2' mechanism due to the adjacent double bond.

Esterification and Etherification Reactions

Both the primary and secondary hydroxyl groups in this compound can undergo esterification and etherification.

Esterification: Reaction with an acyl chloride or a carboxylic anhydride (B1165640) in the presence of a base (like pyridine (B92270) or triethylamine) would lead to the formation of esters. The relative reactivity of the primary versus the secondary allylic alcohol would depend on steric hindrance and the specific reagents used. Generally, the primary alcohol is less sterically hindered and may react preferentially under kinetically controlled conditions.

Etherification: The Williamson ether synthesis, involving deprotonation of the alcohols with a strong base (like NaH) followed by reaction with an alkyl halide, would form ethers. Differentiating between the two hydroxyl groups would require regioselective protection strategies.

Regioselective Protection and Deprotection Strategies (e.g., Silyl Ethers)

To achieve selective derivatization of one of the two hydroxyl groups, regioselective protection is crucial. Silyl ethers are commonly used for this purpose due to their ease of formation and removal under specific conditions.

The primary alcohol is generally less sterically hindered than the secondary allylic alcohol. This difference can be exploited to achieve regioselective protection. For instance, using a bulky silylating agent like tert-butyldimethylsilyl chloride (TBDMSCl) with a base like imidazole (B134444) would likely lead to the preferential protection of the primary hydroxyl group, yielding cis-5-((tert-butyldimethylsilyloxy)methyl)cyclohex-2-en-1-ol. The secondary alcohol could then be protected with a different protecting group if needed.

Deprotection of silyl ethers is typically accomplished using a fluoride source, such as tetrabutylammonium (B224687) fluoride (TBAF).

Table 2: Example of Regioselective Protection

| Reaction Step | Reagent and Conditions | Intermediate/Product |

|---|---|---|

| 1. Monosilylation | TBDMSCl, Imidazole, DMF | cis-5-((tert-Butyldimethylsilyloxy)methyl)cyclohex-2-en-1-ol |

| 2. Derivatization | e.g., Ac₂O, Pyridine | cis-5-((tert-Butyldimethylsilyloxy)methyl)cyclohex-2-en-1-yl acetate |

Rearrangement Reactions

No specific information regarding rearrangement reactions involving this compound was found in the surveyed literature. However, allylic systems can potentially undergo rearrangements such as the Claisen rearrangement if an appropriate vinyl ether derivative is formed first.

Multicomponent Reactions and Cascade Sequences Involving this compound

There is no documented evidence of this compound being utilized in multicomponent reactions or cascade sequences in the available literature. Such complex transformations require highly specific substrates and reaction conditions that have not been reported for this particular compound.

Applications in Advanced Organic Synthesis As a Chiral Synthon and Building Block

Precursor for the Synthesis of Complex Organic Scaffolds and Heterocyclic Compounds

The unique structure of cis-5-hydroxymethyl-cyclohex-2-enol, with its combination of a cyclohexene (B86901) core and two distinct hydroxyl groups, makes it an ideal starting material for generating a variety of complex organic and heterocyclic scaffolds. The allylic alcohol can direct epoxidations, while the double bond can undergo various addition reactions. The primary alcohol provides a handle for extension or modification into other functional groups.

This compound serves as a precursor for the synthesis of diverse molecular frameworks, including:

Carbocyclic Nucleoside Analogues : These are molecules that mimic natural nucleosides but have a carbocyclic ring instead of a ribose or deoxyribose sugar. Such analogues are of significant interest in medicinal chemistry for their potential antiviral and anticancer activities. For instance, derivatives of this compound can be used to synthesize 5'-dehydroxymethyl carbocyclic nucleoside analogues by condensing a related cyclopentenyl chloride with pyrimidine (B1678525) bases, followed by epoxidation and substitution. nih.gov

Tetrahydrofurans : The inherent stereochemistry of the diol system can be exploited to synthesize substituted tetrahydrofurans. For example, chiral cis-diols derived from microbial oxidation can be converted into 5-alkene-1,2,4-triol derivatives, which then undergo acid-catalyzed cyclization to form 3-oxygenated-cis-dialkyl-2,5-substituted tetrahydrofurans with good selectivity. nih.gov

Aziridines : Stereoselective synthesis of trans- and cis-2-aryl-3-(hydroxymethyl)aziridines can be achieved through the reductive ring contraction of corresponding β-lactams, which themselves are synthesized stereoselectively. rsc.org

Janus Cyclohexanes : This compound is a building block for more complex cyclohexane (B81311) derivatives, such as all-cis tetrafluorocyclohexanes carrying 1,4-diether motifs, which are of interest for their unique facial polarization. nih.gov

The reactivity of the enol system allows for conjugate additions, and the double bond can participate as a dienophile in Diels-Alder reactions, leading to the formation of various cyclohexene derivatives. Photosensitized oxygenation reactions also expand its utility in creating oxygenated scaffolds.

Role in the Stereoselective Synthesis of Bio-inspired and Drug-like Molecules

The chirality of this compound is crucial for its application in the stereoselective synthesis of molecules with biological relevance. Asymmetric synthesis often utilizes enantiomerically pure versions of this synthon to build complex targets with specific stereochemistry, which is often essential for their biological function.

The total synthesis of natural products is a significant area of organic chemistry that showcases the power of synthetic methodologies. uni-bayreuth.deorganicchemistrydata.org this compound and its derivatives serve as key intermediates in the synthesis of several natural products and their complex core structures.

Cyclopentane-based Natural Products : Functionalized cyclopentanol (B49286) frameworks are present in many biologically active natural products. nih.gov A related building block, (1R,5S)-5-(hydroxymethyl)cyclopent-2-en-1-ol, which shares a similar functional group arrangement on a five-membered ring, is a key intermediate for accessing the cis-1,3-cyclopentanediol fragment found in prostaglandins, furanocembranoid diterpenes, and norcembranoid diterpenes. nih.govnih.gov The principles of its synthesis and application can be conceptually extended to its cyclohexene counterpart.

Carbasugars : The stereoselective synthesis of key carbasugars can be achieved from readily available starting materials like D-ribose, leading to intermediates that are structurally related to this compound and are crucial for building carbocyclic nucleosides. nih.gov

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. The defined three-dimensional structure of this compound makes it an excellent scaffold for constructing chiral pharmacophores in drug discovery.

Gabapentin Analogues : Gabapentin is a well-known anticonvulsant drug. The synthesis of Gabapentin and its analogues can start from cyclohexene derivatives. For example, a process for preparing Gabapentin involves the reductive amination of a carboxaldehyde derived from a cyclohexene precursor. google.comgoogle.com The chiral backbone of this compound can be envisioned as a starting point for novel, chiral Gabapentinoids.

Carbocyclic Nucleosides : As mentioned earlier, this building block is valuable for synthesizing carbocyclic nucleosides. nih.gov These compounds are designed to mimic natural nucleosides and can act as inhibitors of enzymes involved in viral replication or cancer cell proliferation. The cyclohexene ring replaces the furanose sugar, often leading to increased metabolic stability.

The application of this compound and its derivatives allows for the creation of diverse libraries of chiral molecules for screening against various biological targets, accelerating the discovery of new therapeutic agents.

Spectroscopic Characterization and Advanced Structural Elucidation of Cis 5 Hydroxymethyl Cyclohex 2 Enol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a cornerstone for the structural elucidation of organic molecules, offering unparalleled insight into the chemical environment of individual atoms.

One-Dimensional NMR (¹H NMR, ¹³C NMR)

One-dimensional NMR provides fundamental information about the structure of cis-5-Hydroxymethyl-cyclohex-2-enol.

¹H NMR: The proton NMR spectrum reveals the number of distinct proton environments and their neighboring protons through chemical shifts and splitting patterns. For this compound, the olefinic protons of the cyclohexene (B86901) ring typically appear in the downfield region, while the protons of the hydroxymethyl group and the hydroxyl protons are also identifiable. The cyclohexene ring protons generally produce signals between 1.5 and 2.5 ppm, and the hydroxyl groups resonate between 3.5 and 4.5 ppm.

¹³C NMR: The carbon-13 NMR spectrum indicates the number of unique carbon environments. In this compound, distinct signals are expected for the two olefinic carbons, the two hydroxyl-bearing carbons, the carbon of the hydroxymethyl group, and the remaining two methylene (B1212753) carbons of the ring. The olefinic carbons (C=C) show the largest chemical shift. docbrown.info

Illustrative ¹H and ¹³C NMR Data for this compound ¹H NMR (in CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 5.80 - 5.60 | m | 2H | Olefinic Protons (CH =CH ) |

| 4.20 - 4.00 | m | 1H | CH -OH |

| 3.70 - 3.50 | m | 2H | CH ₂-OH |

| 2.50 - 1.50 | m | 4H | Cyclohexene Ring Protons |

| 2.00 | br s | 2H | OH |

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| 130.5 | Olefinic Carbon |

| 128.8 | Olefinic Carbon |

| 68.2 | C H-OH |

| 65.4 | C H₂-OH |

| 40.1 | C H-CH₂OH |

| 32.5 | Methylene Carbon |

Two-Dimensional NMR (COSY, HSQC, HMBC, ROESY) for Connectivity and Spatial Relationships

Two-dimensional NMR techniques are indispensable for unambiguously assigning the complex spectra of this compound and its derivatives by revealing correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through two or three bonds). sdsu.edu For instance, COSY would show correlations between the olefinic protons and the adjacent allylic protons, as well as between the protons on the carbon bearing the hydroxyl group and its neighbors.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. sdsu.eduyoutube.com This is crucial for assigning the carbon signals based on the already assigned proton spectrum. For example, the proton signal for the hydroxymethyl group will show a cross-peak with the corresponding carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons (typically over two to three bonds). sdsu.eduyoutube.com This technique is instrumental in piecing together the carbon skeleton and confirming the placement of functional groups. For example, HMBC can show a correlation between the olefinic protons and the carbons of the hydroxymethyl group.

ROESY (Rotating-frame Overhauser Effect Spectroscopy): ROESY provides information about the spatial proximity of protons, which is vital for determining the stereochemistry, such as the cis relationship of the substituents on the cyclohexene ring. Protons that are close in space, but not necessarily bonded, will show cross-peaks.

Quantitative NMR for Reaction Monitoring and Yield Determination

Quantitative NMR (qNMR) is a powerful method for determining the concentration of a substance by comparing the integral of a specific resonance of the analyte with that of a known amount of an internal standard. This technique can be applied to monitor the progress of reactions involving this compound, such as its synthesis or derivatization, by tracking the disappearance of starting materials and the appearance of products over time. Furthermore, qNMR can be used to accurately determine the yield of a reaction without the need for isolation of the product, provided a suitable, non-overlapping resonance can be identified. encyclopedia.pub

Dynamic NMR for Conformational Equilibria Studies

The cyclohexene ring in this compound is not planar and exists in a state of dynamic conformational equilibrium, primarily between two half-chair forms. Dynamic NMR involves acquiring spectra at different temperatures to study these conformational changes. At low temperatures, the interconversion between conformers may become slow enough on the NMR timescale to allow for the observation of separate signals for each conformer. By analyzing the changes in the line shape of the NMR signals as a function of temperature, thermodynamic parameters for the conformational equilibrium can be determined. This provides valuable insights into the conformational preferences of the molecule and how they might influence its reactivity. copernicus.org

Mass Spectrometry (MS) Techniques for Molecular Formula and Fragmentation Analysis

Mass spectrometry is a key analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound, with a molecular formula of C₇H₁₂O₂ and a molecular weight of 128.17 g/mol , high-resolution mass spectrometry (HRMS) can confirm this information with high accuracy. nih.govnih.gov

Electron ionization (EI) mass spectrometry can provide information about the fragmentation pattern of the molecule. Common fragmentation pathways for alcohols include the loss of a water molecule (M-18) and cleavage of the carbon-carbon bond adjacent to the oxygen atom. libretexts.org For this compound, characteristic fragments might include the loss of the hydroxymethyl group or rearrangements within the cyclohexene ring.

Vibrational Spectroscopy (Infrared (IR) and Raman Spectroscopy) for Functional Group Identification

Vibrational spectroscopy, including both infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to show a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibrations of the two hydroxyl groups. A peak around 3000-3100 cm⁻¹ would indicate the C-H stretching of the olefinic protons, while the C-H stretching of the saturated parts of the ring would appear just below 3000 cm⁻¹. The C=C double bond stretch would likely be observed in the 1640-1680 cm⁻¹ region. nist.gov C-O stretching vibrations typically appear in the 1000-1200 cm⁻¹ range.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The C=C double bond in the cyclohexene ring, being a symmetric and non-polar bond, would be expected to give a strong signal in the Raman spectrum. This can be particularly useful for confirming the presence of the double bond, as its IR absorption may be weak.

By combining the data from these various spectroscopic methods, a comprehensive and unambiguous structural characterization of this compound and its derivatives can be achieved.

X-ray Crystallography for Solid-State Structure and Stereochemical Assignment

X-ray crystallography stands as the most powerful and unequivocal method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides definitive evidence of a molecule's connectivity, conformation, and both relative and absolute stereochemistry. researchgate.net

The process involves irradiating a single crystal of the compound with a focused beam of X-rays. The electrons within the molecule diffract the X-rays, creating a unique diffraction pattern. By analyzing the positions and intensities of the diffracted spots, a detailed electron density map of the molecule can be constructed. From this map, the exact coordinates of each atom in the crystal lattice are determined, yielding a complete molecular structure.

For this compound or a suitable crystalline derivative, a successful X-ray crystallographic analysis would provide:

Unambiguous Stereochemical Assignment: The absolute configuration of the stereocenters at C1 and C5 could be definitively established.

Solid-State Conformation: The preferred conformation of the cyclohexene ring in the solid state (e.g., half-chair, boat) would be revealed, along with the orientation of the hydroxymethyl and hydroxyl substituents. rsc.org

Precise Geometric Data: Key bond lengths, bond angles, and torsion angles would be accurately measured, offering insight into the molecule's geometry. wikipedia.org

While X-ray crystallography is the gold standard, its primary prerequisite is the ability to grow a high-quality single crystal of the target compound or a derivative, which can sometimes be a significant challenge. Although specific crystallographic data for the parent compound this compound is not widely reported, the technique remains the ultimate tool for solid-state structural verification in the field. researchgate.netnih.gov

Table 1: Illustrative Crystallographic Data for a Hypothetical Derivative This table represents the type of data obtained from an X-ray crystallography experiment.

| Parameter | Value | Description |

|---|---|---|

| Crystal system | Monoclinic | The crystal lattice system. |

| Space group | P21/c | The symmetry group of the crystal. |

| a (Å) | 10.123 | Unit cell dimension. |

| b (Å) | 5.432 | Unit cell dimension. |

| c (Å) | 15.678 | Unit cell dimension. |

| β (°) | 98.76 | Unit cell angle. |

| Volume (Å3) | 850.45 | Volume of the unit cell. |

Chiroptical Methods for Absolute Configuration Assignment

Chiroptical techniques measure the differential interaction of a chiral molecule with left and right circularly polarized light. These methods are invaluable for assigning the absolute configuration of molecules in solution.

Electronic Circular Dichroism (ECD) spectroscopy is a powerful method for determining the absolute configuration of chiral compounds. encyclopedia.pub It measures the difference in absorption of left and right circularly polarized light by a chiral molecule as a function of wavelength. The resulting ECD spectrum, with its characteristic positive and negative bands (Cotton effects), is a unique fingerprint of a molecule's absolute stereochemistry. rsc.org

For a conformationally flexible molecule like this compound, the experimental ECD spectrum is the population-weighted average of the spectra of all contributing conformers in solution. Therefore, assigning the absolute configuration directly from empirical rules can be unreliable. nih.gov

The modern approach involves a synergistic combination of experimental measurement and quantum-mechanical calculation. rsc.org The process typically follows these steps:

Conformational Search: A thorough computational search is performed to identify all low-energy conformers of the molecule.

Geometry Optimization: The geometries of these conformers are optimized using Density Functional Theory (DFT).

ECD Spectra Calculation: Time-dependent DFT (TD-DFT) is used to calculate the theoretical ECD spectrum for each stable conformer.

Boltzmann Averaging: The calculated spectra are averaged based on the predicted Boltzmann population of each conformer at the experimental temperature.

Comparison: The final, theoretically predicted ECD spectrum is compared with the experimentally measured spectrum. A good match between the calculated spectrum of one enantiomer (e.g., 1R,5R) and the experimental data allows for the confident assignment of the absolute configuration. rsc.org

The chromophores present in this compound (the C=C double bond and the hydroxyl groups) give rise to ECD signals that are highly sensitive to the molecule's conformation and configuration. nih.gov

The Mosher ester method is a classic and reliable NMR-based technique for determining the absolute configuration of chiral secondary alcohols. umn.edunih.gov The method involves converting the alcohol into two diastereomeric esters using the (R)- and (S)-enantiomers of α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), also known as Mosher's acid. researchgate.netspringernature.com

The key principle lies in analyzing the differences in the ¹H NMR chemical shifts (Δδ) between the two resulting diastereomeric esters. stackexchange.com In the preferred conformation of the Mosher esters, the bulky phenyl group of the MTPA moiety creates a distinct anisotropic shielding effect on the protons of the original alcohol. Protons located on one side of the MTPA ester plane will be shielded (shifted upfield), while those on the other side will be deshielded (shifted downfield). umn.edu

For this compound, the secondary alcohol at the C1 position would be derivatized. By preparing both the (S)-MTPA and (R)-MTPA esters and meticulously analyzing their ¹H NMR spectra, the spatial arrangement of the groups around the C1 stereocenter can be deduced. A systematic analysis of the chemical shift differences (Δδ = δS - δR) for protons on either side of the C1 carbinol center reveals its absolute configuration. nih.govstackexchange.com

Table 2: Illustrative Data for Mosher Ester Analysis of the C1 Alcohol This table demonstrates the expected data and interpretation from a Mosher ester analysis.

| Proton Group (L1/L2) | δ in (S)-MTPA Ester (ppm) | δ in (R)-MTPA Ester (ppm) | Δδ (δS - δR) | Conclusion |

|---|---|---|---|---|

| H-2/H-3 (Vinyl) | 6.10 | 6.15 | -0.05 | Positive Δδ for L1 and negative Δδ for L2 would indicate a specific absolute configuration at C1 based on the Mosher model. |

| H-6 Protons | 2.35 | 2.30 | +0.05 |

Chromatographic Techniques for Purity and Enantiomeric Excess Determination

Chromatographic methods are indispensable for assessing the chemical and enantiomeric purity of chiral compounds.

Chiral High-Performance Liquid Chromatography (HPLC) is the most widely used technique for separating the enantiomers of a chiral compound and determining its enantiomeric excess (ee). heraldopenaccess.us Enantiomeric excess is a measure of the purity of a chiral sample, defined as the percentage of the major enantiomer minus the percentage of the minor enantiomer. youtube.com

The separation is achieved using a chiral stationary phase (CSP), which is a solid support that has been modified with a chiral selector. The enantiomers of the analyte form transient, diastereomeric complexes with the CSP. Due to the different three-dimensional structures of these complexes, they have different binding energies, leading to different retention times on the column. One enantiomer will interact more strongly with the CSP and elute later, while the other interacts more weakly and elutes earlier. sigmaaldrich.com

For this compound, a suitable chiral HPLC method would be developed by screening various CSPs (e.g., polysaccharide-based, cyclodextrin-based) and mobile phases. sigmaaldrich.com By integrating the peak areas of the two separated enantiomers in the resulting chromatogram, the enantiomeric excess of the sample can be calculated with high accuracy and precision. uma.es This is crucial for applications where a single enantiomer is desired.

Table 3: Typical Chiral HPLC Parameters for Enantiomeric Separation This table provides an example of the experimental conditions for a chiral HPLC analysis.

| Parameter | Condition |

|---|---|

| Column | Chiralcel OD-H (Polysaccharide-based CSP) |

| Mobile Phase | Hexane / Isopropanol (90:10 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm |

| Retention Time (Enantiomer 1) | 12.5 min |

| Retention Time (Enantiomer 2) | 14.8 min |

Computational Chemistry and Mechanistic Investigations of Cis 5 Hydroxymethyl Cyclohex 2 Enol Reactivity and Synthesis

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic structure and energetics that govern the behavior of molecules. These methods provide insights into molecular geometry, stability, and reactivity.

Density Functional Theory (DFT) for Geometry Optimization, Electronic Structure, and Energetics

Density Functional Theory (DFT) has become a popular and powerful tool in computational chemistry due to its favorable balance of accuracy and computational cost. researchgate.netrsc.orgyoutube.com It is extensively used to investigate the properties of cyclic and functionalized organic molecules.

Geometry Optimization: The first step in most computational studies is to find the minimum energy structure of the molecule. For cis-5-Hydroxymethyl-cyclohex-2-enol, DFT methods, such as B3LYP or M06-2X with a suitable basis set (e.g., 6-31G* or larger), would be employed to determine the most stable three-dimensional arrangement of its atoms. researchgate.netacs.orgnih.gov The cyclohexene (B86901) ring is known to adopt a half-chair conformation to minimize strain. dalalinstitute.commasterorganicchemistry.com The orientation of the hydroxymethyl and hydroxyl substituents would be optimized to find the global minimum on the potential energy surface.

Interactive Data Table: Predicted Optimized Geometrical Parameters of this compound (Note: This data is representative and based on typical values for substituted cyclohexenes, as direct experimental or computational data for this specific molecule is not readily available.)

| Parameter | Predicted Value | Description |

| C1=C2 Bond Length | ~1.34 Å | Length of the double bond in the cyclohexene ring. |

| C2-C3 Bond Length | ~1.50 Å | Length of the single bond adjacent to the double bond. |

| C-O (Alcohol) Bond Length | ~1.43 Å | Length of the carbon-oxygen bond of the hydroxyl group. |

| C-O (Hydroxymethyl) Bond Length | ~1.42 Å | Length of the carbon-oxygen bond of the hydroxymethyl group. |

| C1-C2-C3 Bond Angle | ~123° | Bond angle involving the sp2 hybridized carbons. |

| Dihedral Angle (C6-C1-C2-C3) | ~15° | A key dihedral angle defining the half-chair conformation. |

Electronic Structure: DFT calculations provide detailed information about the electronic distribution within the molecule. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial for predicting reactivity. For an allylic alcohol like this compound, the HOMO is likely to be localized on the C=C double bond, making it susceptible to electrophilic attack. The LUMO would be associated with the σ* orbitals of the C-O bonds, indicating sites for nucleophilic attack.

Energetics: DFT is used to calculate the energies of reactants, products, and transition states, allowing for the determination of reaction enthalpies and activation energies. researchgate.net For example, the energy change for a reaction like the oxidation of the secondary alcohol to a ketone could be predicted.

Ab Initio Methods for High-Accuracy Calculations

Ab initio methods, which are based on first principles without empirical parameters, can provide highly accurate results, though at a greater computational expense. acs.org Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory are often used to benchmark the results obtained from DFT calculations. For a molecule of this size, high-level ab initio calculations would be computationally demanding but could offer a very precise determination of its conformational energies and reaction barriers.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

The cyclohexane (B81311) ring is conformationally flexible, and this compound can exist in various conformations due to the rotation of single bonds and ring flipping. libretexts.org Molecular Dynamics (MD) simulations are a powerful tool for exploring the conformational landscape of such flexible molecules over time. mdpi.com

MD simulations model the movement of atoms in a molecule by solving Newton's equations of motion. This allows for the observation of conformational changes, such as the interconversion between different chair and boat-like conformations of the cyclohexene ring. masterorganicchemistry.comyoutube.com For this compound, MD simulations could reveal the preferred orientations of the hydroxymethyl and hydroxyl groups and the dynamics of their hydrogen bonding, both intramolecularly and with solvent molecules. mdpi.com

Interactive Data Table: Representative Conformational Analysis of a Substituted Cyclohexene Ring (Note: The relative energies are illustrative and would need to be calculated specifically for this compound.)

| Conformation | Key Features | Relative Energy (kcal/mol) |

| Half-Chair | Most stable conformation for cyclohexene. masterorganicchemistry.com | 0 (Reference) |

| Boat | Higher in energy due to torsional strain and flagpole interactions. masterorganicchemistry.comyoutube.com | ~5-7 |

| Twist-Boat | A slightly more stable version of the boat conformation. masterorganicchemistry.com | ~4-5 |

MD simulations are also invaluable for studying intermolecular interactions, such as how the molecule interacts with other reactants, catalysts, or solvent molecules, which is crucial for understanding reaction mechanisms in a condensed phase. youtube.com

Reaction Mechanism Elucidation

Understanding the detailed step-by-step process of a chemical reaction is a primary goal of mechanistic studies. Computational chemistry provides tools to map out reaction pathways and predict their feasibility.

Transition State Modeling and Reaction Pathway Mapping

A chemical reaction proceeds from reactants to products via a high-energy state known as the transition state. mit.eduucsb.edu Locating the geometry and energy of the transition state is crucial for understanding the reaction mechanism and predicting its rate. e3s-conferences.org

For this compound, reactions such as oxidation of the allylic alcohol, etherification, or participation in cycloaddition reactions could be modeled. acs.orgnih.gov Using DFT, chemists can map the potential energy surface of a reaction, identifying the minimum energy path from reactants to products. researchgate.net This involves optimizing the structure of the transition state, which is a first-order saddle point on the potential energy surface. ucsb.edu For example, in a study of the iodoalkoxylation of cyclohexene, DFT was used to examine the course of the reaction. researchgate.net Similarly, the mechanism of cycloisomerization reactions can be elucidated through transition state modeling. nih.gov

Intrinsic Reaction Coordinate (IRC) calculations can then be used to confirm that the identified transition state correctly connects the desired reactants and products. mdpi.com

Kinetic and Thermodynamic Parameter Calculations for Reactivity Prediction

Once the energies of the reactants and the transition state are known from quantum chemical calculations, Transition State Theory (TST) can be used to calculate important kinetic parameters. e3s-conferences.org The difference in energy between the reactants and the transition state gives the activation energy (Ea), which is a key determinant of the reaction rate. nih.gov

Thermodynamic parameters such as the enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) of a reaction can also be calculated. researchgate.net A negative ΔG indicates a thermodynamically favorable reaction. These parameters are essential for predicting the spontaneity and position of equilibrium of a reaction. Studies on cyclohexene oxidation have utilized such calculations to develop detailed kinetic models. acs.orgnih.gov

Interactive Data Table: Hypothetical Kinetic and Thermodynamic Parameters for a Reaction of this compound (e.g., Oxidation) (Note: These values are for illustrative purposes.)

| Parameter | Calculated Value | Significance |

| Activation Energy (Ea) | 15-25 kcal/mol | Energy barrier that must be overcome for the reaction to occur. |

| Enthalpy of Reaction (ΔH) | -10 to -30 kcal/mol | Indicates an exothermic reaction. |

| Gibbs Free Energy of Reaction (ΔG) | < 0 kcal/mol | Indicates a spontaneous reaction under the given conditions. |

| Rate Constant (k) at 298 K | Varies | Directly related to the reaction speed. |

By computing these parameters for different possible reaction pathways, chemists can predict which reactions are most likely to occur and under what conditions, guiding the synthesis and application of this compound.

Computational Prediction of Regioselectivity and Stereoselectivity

The prediction of regioselectivity and stereoselectivity in reactions involving this compound is a primary application of computational chemistry. The presence of multiple reactive sites—the double bond and two hydroxyl groups—means that reactions such as epoxidation, dihydroxylation, or further functionalization can lead to a variety of products. Density Functional Theory (DFT) is a commonly employed method to model these reactions and predict their outcomes.

Theoretical investigations would typically involve calculating the energy profiles of all possible reaction pathways. The transition state energies for the formation of different regioisomers and stereoisomers are calculated, and according to transition state theory, the pathway with the lowest activation energy will be the most favorable, thus predicting the major product.

For instance, in an electrophilic addition to the double bond, the regioselectivity is governed by the relative stability of the resulting carbocationic intermediates or the transition states leading to them. Computational models can precisely calculate the energies of these species, taking into account the electronic effects of the hydroxyl and hydroxymethyl substituents.